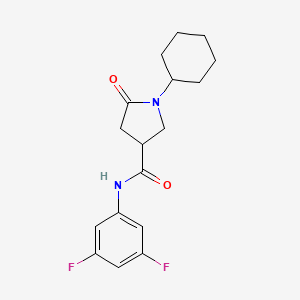![molecular formula C16H18BrN3O2 B11155235 1-[(5-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B11155235.png)
1-[(5-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-[(5-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method involves the reaction of 5-bromoindole with acetic anhydride to form 5-bromo-1H-indol-1-yl acetate. This intermediate is then reacted with piperidine-4-carboxamide under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like toluene or acetonitrile .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[(5-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The bromine atom in the indole ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-[(5-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-[(5-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to the inhibition of certain cellular processes, such as cell proliferation in cancer cells or viral replication in infected cells . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-[(5-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxamide can be compared with other indole derivatives, such as:
1-[(5-fluoro-1H-indol-1-yl)acetyl]piperidine-4-carboxamide: Similar in structure but with a fluorine atom instead of bromine, leading to different chemical and biological properties.
1-[(5-chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxamide: Contains a chlorine atom, which can affect its reactivity and biological activity.
1-[(5-methyl-1H-indol-1-yl)acetyl]piperidine-4-carboxamide: The presence of a methyl group can influence its solubility and interaction with biological targets
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H18BrN3O2 |
|---|---|
Molecular Weight |
364.24 g/mol |
IUPAC Name |
1-[2-(5-bromoindol-1-yl)acetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C16H18BrN3O2/c17-13-1-2-14-12(9-13)5-8-20(14)10-15(21)19-6-3-11(4-7-19)16(18)22/h1-2,5,8-9,11H,3-4,6-7,10H2,(H2,18,22) |
InChI Key |
YBIUEOIEPFHXKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CN2C=CC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methoxyphenyl)-2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B11155152.png)
![1-[2-(3-methoxyphenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11155162.png)

![ethyl 3-{7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11155166.png)
![8-methyl-4-phenyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B11155174.png)
![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B11155183.png)

![5-fluoro-3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11155187.png)
![N-cycloheptyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11155190.png)
![N-[2-(1H-indol-3-yl)ethyl]-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B11155209.png)
![methyl 5-({[3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)furan-2-carboxylate](/img/structure/B11155219.png)
![3-benzyl-4,8-dimethyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one](/img/structure/B11155220.png)

![methyl 4,5-dimethoxy-2-({6-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]hexanoyl}amino)benzoate](/img/structure/B11155228.png)
